molecular formula C6H13ClN2O B1344296 N-(2-Aminoethyl)methacrylamide hydrochloride CAS No. 76259-32-0

N-(2-Aminoethyl)methacrylamide hydrochloride

Cat. No.: B1344296
CAS No.: 76259-32-0
M. Wt: 164.63 g/mol
InChI Key: RUSMHXACRXXLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)methacrylamide hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of monomethacylamideethylenediamine hydrochloride involves the following steps :

    Mixing: Methacrylamide and ethylenediamine are mixed in a molar ratio.

    Dissolution: The mixture is dissolved in a suitable solvent, such as ethanol or water.

    Acid Addition: Hydrochloric acid is added to maintain the reaction system’s acidity.

    Reaction: The reaction typically requires heating and stirring.

    Filtration and Cooling: The reaction mixture is filtered and cooled to obtain a white crystalline solid.

    Purification: The product is purified by washing with water and drying.

Chemical Reactions Analysis

Monomethacylamideethylenediamine hydrochloride undergoes various chemical reactions, including :

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its structure and properties.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

    Catalysis: It can act as a catalyst in certain chemical reactions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a crosslinking agent in the preparation of polymer materials, such as polyurethane and polyvinyl alcohol.

    Biology: It serves as a catalyst and stabilizer in various biochemical reactions.

    Medicine: It is utilized in the development of adhesives and glues with good gelling performance.

    Industry: It is employed in the production of various adhesives and polymer materials.

Mechanism of Action

The mechanism of action of monomethacylamideethylenediamine hydrochloride involves its interaction with molecular targets and pathways . It acts as a crosslinking agent, forming bonds between polymer chains, which enhances the material’s mechanical properties. In biochemical reactions, it can stabilize reaction intermediates and catalyze specific transformations.

Comparison with Similar Compounds

Monomethacylamideethylenediamine hydrochloride can be compared with other similar compounds, such as :

  • 2-Methacrylamidoethylammonium Chloride
  • N-Methacryloylethylenediamine Hydrochloride
  • N-(2-Aminoethyl)methacrylamide hydrochloride

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. Monomethacylamideethylenediamine hydrochloride is unique due to its specific solubility characteristics and its effectiveness as a crosslinking agent and catalyst.

Properties

IUPAC Name

N-(2-aminoethyl)-2-methylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5(2)6(9)8-4-3-7;/h1,3-4,7H2,2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSMHXACRXXLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of ethylenediamine (15 mmol, 10.1 cm3) in water (150 cm3) at 0° C. was adjusted to pH 8.5 with 3N HCl. To this, was added a solution of methacryloyl chloride (16.5 mmol, 16.1 cm3) in chloroform (100 cm3), dropwise, over 2 h. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 2 h. The organic and aqueous layers were then separated, and the aqueous layer extracted with chloroform (3×50 cm3). The aqueous layer was then collected and conc. in vacuo (freeze-dryer) to give a white solid. The residue was subjected to repeated fractional recrystallization from room temperature methanol, and the filtrate concentrated to give N-methacryloyl-ethylenediamine monohydrochloride as a clear, yellow oil (14.32 g, 58%). N-methacryloyl-ethylenediamine monohydrochloride (16 mmol, 20.0 g) was stirred in 2M NaOH (60 cm3) for 10 min. This solution was subsequently diluted to a volume of 160 cm3 with water, and stirred at 0° C. To this mixture was added a solution of acryloyl chloride (17.6 mmol, 14.3 cm3) in chloroform (300 cm3), dropwise, over 3 h. After the addition was complete, the reaction mixture was then stirred at 0° C. for a further 2 h. The organic and aqueous layers were separated, and the aqueous portion extracted with chloroform (3×100 cm3). The organic extracts were combined and concentrated to give the crude product as a white solid. Recrystallization from acetonitrile then gave N-acryloyl, N′-methacryloyl-ethylenediamine as colorless needles (10.70 g, 37%), m.p. 140-142/C. δH (400 MHz; CDCl3) 6.84 (1H, br s), NH; 6.74 (1H, br m), NH; 6.27 (1H, dd, J 16.9, 1.5 Hz), HC═CHaHb; 6.13 (1H, dd, J 17.0, 10.2), HC═CHaHb; 5.74 (1H, s), (H3C)C═CHcHd; 5.65 (1H, dd, J 10.3, 1.6 Hz), HC═CHaHb; 5.34 (1H, br m), (H3C)C═CHcHd; 3.49 (4H, m), 2×CH2; 1.95 (3H, s), CH3. δC (75.4 MHZ; CDCl3) 169.4, NHOC(H3C)C═CH2; 167.0, NHOCHC═CH2; 139.2, (H3C)C═CH2; 130.7, HC═CH2; 126.2, HC═CH2; 120.1, (H3C)C═CH2; 40.4, CH2CH2; 39.5, CH2CH2; 18.4, CH3. Found: M+. 182.1059.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
58%

Synthesis routes and methods II

Procedure details

N-t-BOC, N′-methyl, N′-methacryloyl-ethylenediamine (2.5 mmol, 0.61 g) was stirred in a solution of 3M HCl in ethyl acetate (2.5 cm3) at room temperature for 30 min. The solution was then conc. in vacuo to give the intermediate N-methyl, N′-methacryloyl-ethylenediamine monohydrochloride as a clear yellow oil. This intermediate (2.5 mmol) was then stirred at room temperature in 2M NaOH (3 cm3) for 10 min. The reaction mixture was cooled to 0° C., and to this, was then added a solution of acryloyl chloride (2.8 mmol, 0.23 cm3) in chloroform (7 cm3), dropwise, over 30 min. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 1 h. The organic and aqueous phases were then separated, and the aqueous phase extracted with chloroform. The organic extracts were combined, dried (MgSO4), filtered and conc. in vacuo, to give the crude product. The crude product was stirred at room temperature over a slurry of basic alumina in chloroform for 18 hr. Removal of the alumina and concentration of the filtrate then gave a pale yellow oil. Purification by flash chromatography (silica gel, diethyl ether: hexane: methanol elution) then gave the crosslinker N-methyl, N-acryloyl, N′-methacryloyl-ethylenediamine as a pale yellow oil (0.26 g, 53%). δH (300 MHz; CDCl3) 7.01 (1H, br s), NH; 6.50 (1H, dd, J 16.8, 10.4 Hz), HC═CHaHb; 6.22 (1H, dd, J 12.4, 2.0), HC═CHaHb; 5.66 (br m), (H3C)C═CHcHd; 5.61 (1H, d, J 10.5 Hz), HC═CHaHb; 5.23 (br m), (H3C)C═CHcHd; 3.57 (2H, br m), CH2; 3.43 (2H, br m), CH2; 3.00, (3H, br m) N(CH3); 1.85 (3H, br m), CH3. δC (75.4 MHz; CDCl3, 50° C.) 166.10, NHOC(H3C)C═CH2; 165.04, NOCHC═CH2; 140.40, (H3C)C═CH2; 130.92, HC═CH2; 126.01, HC═CH2; 118.50, (H3C)C═CH2; 44.83, CH2CH2; 35.47, CH2CH2; 34.12, N(CH3); 18.50, CH3. Found: M+. 196.26.
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of ethylenediamine (15 mmol, 10.1 cm3) in water (150 cm3) at 0° C. was adjusted to pH 8.5 with 3N HCl. To this, was added a solution of methacryloyl chloride (16.5 mmol, 16.1 cm3) in chloroform (100 cm3), dropwise, over 2 h. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 2 h. The organic and aqueous layers were then separated, and the aqueous layer extracted with chloroform (3×50 cm3). The aqueous layer was then collected and conc. in vacuo (freeze-dryer) to give a white solid. The residue was subjected to repeated fractional recrystallization from room temperature methanol, and the filtrate concentrated to give N-methacryloyl-ethylenediamine monohydrochloride as a clear, yellow oil (14.32 g. 58%). N-methacryloyl-ethylenediamine monohydrochloride (16 mmol, 20.0 g) was stirred in 2M NaOH (60 cm3) for 10 min. This solution was subsequently diluted to a volume of 160 cm3 with water, and stirred at 0° C. To this mixture was added a solution of acryloyl chloride (17.6 mmol, 14.3 cm3) in chloroform (300 cm3), dropwise, over 3 h. After the addition was complete, the reaction mixture was then stirred at 0° C. for a further 2 h. The organic and aqueous layers were separated, and the aqueous portion extracted with chloroform (3×100 cm3). The organic extracts were combined and concentrated to give the crude product as a white solid. Recrystallization from acetonitrile then gave N-acryloyl, N′-methacryloyl-ethylenediamine as colorless needles (10.70 g, 37%), m.p. 140-142/C. δH (400 MHz; CDCl3) 6.84 (1H, br s), NH; 6.74 (1H, br m), NH; 6.27 (1H, dd, J 16.9, 1.5 Hz), HC═CHaHb; 6.13 (1H, dd, J 17.0, 10.2), HC═CHaHb; 5.74 (1H, s), (H3C)C═CHcHd; 5.65 (1H, dd, J 10.3, 1.6 Hz), HC═CHaHb; 5.34 (1H, br m), (H3C)C═CHcHd; 3.49 (4H, m), 2×CH2; 1.95 (3H, s), CH3. δC (75.4 MHZ:CDCl3) 169.4, NHOC(H3C)C═CH2; 167.0, NHOCHC═CH2; 139.2, (H3C)C═CH2; 130.7, HC═CH2; 126.2, HC═CH2; 120.1, (H3C)C═CH2; 40.4 CH2CH2; 39.5, CH2CH2; 18.4, CH3. Found: M+. 182.1059.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Customer
Q & A

Q1: What is the role of monomethacylamideethylenediamine hcl in developing the heparin-immobilized polycaprolactone vascular grafts?

A1: Monomethacylamideethylenediamine hcl, also known as 2-aminoethyl methacrylate hydrochloride (AEMA), plays a crucial role as a linker molecule in developing the heparin-immobilized polycaprolactone (PCL) vascular grafts [].

  • Enhancing Biocompatibility: This heparin immobilization significantly improves the biocompatibility of the PCL vascular grafts. Heparin's presence helps prevent thrombosis (blood clot formation) and promotes endothelialization, the process of endothelial cells adhering to and forming a layer on the graft's inner surface [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.